Bexirestrant - 2505067-70-7

Bexirestrant

Catalog Number: EVT-12551455
CAS Number: 2505067-70-7
Molecular Formula: C29H26F3NO2
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bexirestrant is an orally bioavailable selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, bexirestrant specifically targets and binds to both wild-type and mutant forms of the estrogen receptor (ER; ERalpha), including the somatic mutations Y537S and D538G. This induces a conformational change that results in ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells. Somatic mutations in the ER gene ESR1, especially Y537S and D538G, have been associated with acquired antiestrogen drug resistance.
Overview

Bexirestrant, also known by its developmental code SCO-120, is a selective estrogen receptor degrader developed by Sun Pharmaceutical Industries. It is designed to target estrogen receptor alpha, particularly in the context of treating estrogen receptor-positive breast cancer. Bexirestrant is characterized by its chromene core structure linked to an azetidine base, which contributes to its pharmacological activity. The compound has been identified as a potent degrader of both wild-type and mutant forms of the estrogen receptor, demonstrating significant efficacy in preclinical models of breast cancer.

Source and Classification

Bexirestrant is classified as a selective estrogen receptor degrader (SERD). This classification is based on its mechanism of action, which involves binding to the estrogen receptor and promoting its degradation. SERDs are particularly relevant in the treatment of breast cancers that express estrogen receptors, as they can effectively inhibit the proliferative signaling pathways activated by estrogen. Bexirestrant is noted for its oral bioavailability, making it a promising candidate for outpatient treatment regimens .

Synthesis Analysis

Methods and Technical Details

The synthesis of bexirestrant involves several key steps that focus on constructing the chromene core and azetidine base. While specific synthetic routes are proprietary to Sun Pharmaceutical, general methodologies for synthesizing similar compounds often include:

  1. Formation of the Chromene Core: This may involve cyclization reactions that create the chromene structure from simpler phenolic precursors.
  2. Azetidine Integration: The azetidine moiety can be introduced through nucleophilic substitution reactions or cyclization processes involving amine derivatives.
  3. Functionalization: The addition of substituents such as fluorine atoms enhances the compound's potency and selectivity towards the estrogen receptor.

These synthetic strategies ensure that bexirestrant maintains its desired pharmacological properties while optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Bexirestrant has a molecular formula of C29H26F3NO2, with a molecular weight of approximately 481.52 g/mol. The structural features include:

  • Chromene Core: Provides a scaffold that interacts with the estrogen receptor.
  • Azetidine Base: Enhances binding affinity and stability.
  • Fluorinated Side Chains: Improve pharmacokinetic properties.

The three-dimensional configuration allows for effective binding within the ligand-binding domain of the estrogen receptor, facilitating its degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Bexirestrant undergoes several key chemical interactions upon administration:

  1. Binding to Estrogen Receptor: Bexirestrant binds to the estrogen receptor alpha with high affinity, leading to conformational changes that promote receptor degradation.
  2. Degradation Pathway Activation: Once bound, it triggers ubiquitination and subsequent proteasomal degradation of the receptor, effectively reducing its levels in cancer cells.
  3. Antineoplastic Activity: The reduction in estrogen receptor levels leads to decreased cell proliferation in estrogen-dependent breast cancer models.

These reactions are critical for its efficacy as an antineoplastic agent .

Mechanism of Action

Process and Data

The mechanism of action for bexirestrant involves:

  • Selective Binding: Bexirestrant selectively binds to the estrogen receptor alpha, displacing natural ligands such as estradiol.
  • Induction of Degradation: This binding induces a conformational change that facilitates the recruitment of ubiquitin ligases, leading to ubiquitination of the receptor.
  • Proteasomal Degradation: The tagged receptors are then directed to proteasomes for degradation, significantly lowering intracellular levels of active estrogen receptors.

This process not only inhibits estrogen-mediated signaling but also promotes apoptosis in ER-positive breast cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bexirestrant exhibits several notable physical and chemical properties:

  • Solubility: It is orally bioavailable, indicating good solubility in gastrointestinal fluids.
  • Stability: The compound shows stability under physiological conditions, which is essential for effective therapeutic use.
  • Potency: Exhibits IC50 values in low nanomolar range against breast cancer cell lines expressing estrogen receptors.

These properties contribute to its potential as an effective therapeutic agent against breast cancer .

Applications

Scientific Uses

Bexirestrant is primarily investigated for its role in treating hormone receptor-positive breast cancer. Its applications include:

  • Clinical Trials: It has been evaluated in various clinical settings targeting advanced or metastatic breast cancer patients expressing estrogen receptors.
  • Research Tool: Bexirestrant serves as a valuable research compound for studying estrogen signaling pathways and developing new therapeutic strategies against endocrine-resistant breast cancers.

Despite promising preclinical data, further clinical development was halted due to commercial considerations .

Properties

CAS Number

2505067-70-7

Product Name

Bexirestrant

IUPAC Name

(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol

Molecular Formula

C29H26F3NO2

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1

InChI Key

DVZLOPUYTKPWHJ-MPWQXXDYSA-N

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.